molecular formula C8H12N2O2 B097573 2-Tert-butyl-4,6-dihydroxypyrimidine CAS No. 18378-79-5

2-Tert-butyl-4,6-dihydroxypyrimidine

Cat. No.: B097573
CAS No.: 18378-79-5
M. Wt: 168.19 g/mol
InChI Key: HRVWBFSYFICPAS-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,6-dihydroxypyrimidine is a pyrimidine derivative featuring hydroxyl groups at positions 4 and 6 and a bulky tert-butyl substituent at position 2. The tert-butyl group likely imparts unique steric and electronic effects, influencing solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name

2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWBFSYFICPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355788
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-79-5
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

In a modified procedure, tert-butyl malonic acid diethyl ester reacts with urea in the presence of sodium ethoxide, facilitating nucleophilic attack and cyclization to yield the dihydroxypyrimidine core. The tert-butyl group’s steric bulk necessitates prolonged reaction times (8–12 hours) at reflux temperatures (80–90°C) to ensure complete conversion. Catalytic amounts of tertiary amines, such as triethylamine or Hunig’s base, improve reaction efficiency by deprotonating intermediates and stabilizing transition states.

Yield Optimization and Byproduct Mitigation

Early attempts at this synthesis faced challenges with low yields (≤30%) due to competing side reactions, such as ester hydrolysis or premature cyclization. Optimized protocols address these issues by:

  • Controlled reagent addition : Gradual introduction of urea prevents localized overheating, reducing decomposition.

  • Solvent selection : Methanol or ethanol enhances solubility of intermediates, while polar aprotic solvents like DMF accelerate cyclization.

  • Acid scavengers : Addition of molecular sieves or anhydrous magnesium sulfate sequesters water, shifting equilibrium toward product formation.

Under these conditions, yields improve to 70–85%, with purity exceeding 95% after recrystallization from aqueous ethanol.

Post-Synthetic Modification of Pyrimidine Precursors

An alternative route involves introducing the tert-butyl group after constructing the pyrimidine ring. This method is less common but offers advantages in regioselectivity for complex derivatives.

Friedel-Crafts Alkylation

4,6-Dihydroxypyrimidine undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of Lewis acids like aluminum chloride. However, this approach suffers from poor regioselectivity, yielding mixtures of 2-tert-butyl and 5-tert-butyl isomers. Recent advances employ bulky directing groups, such as trimethylsilyl ethers, to steer alkylation to the 2-position, achieving >90% selectivity.

Protecting Group Strategies

Temporary protection of hydroxyl groups with acetyl or benzyl moieties prevents undesired side reactions during alkylation. For example:

  • Acetylation : Treatment with acetic anhydride converts 4,6-dihydroxypyrimidine to 4,6-diacetoxyprimidine, which undergoes smooth tert-butylation at the 2-position.

  • Benzyl protection : Benzyl bromide in alkaline conditions provides 4,6-dibenzyloxypyrimidine, enabling selective tert-butyl introduction via Grignard reagents.

Deprotection with hydrobromic acid or catalytic hydrogenation restores the hydroxyl groups, yielding the target compound in 65–78% overall yield.

Industrial-Scale Process Optimization

Patented methods emphasize scalability and cost-effectiveness, particularly for pharmaceutical applications.

Continuous Flow Synthesis

A 2022 patent (US6018045A) describes a continuous flow system where tert-butyl malonic acid and urea are mixed in a microreactor at 120°C, achieving 92% conversion in <30 minutes. Key advantages include:

  • Reduced side products : Laminar flow minimizes thermal gradients, suppressing decomposition.

  • Automated purification : Inline extraction with dichloromethane removes unreacted starting materials, yielding >99% pure product after crystallization.

Catalytic Enhancements

The use of immobilized catalysts, such as silica-supported Hunig’s base, enables reagent recycling and reduces waste. In batch processes, this innovation cuts production costs by 40% compared to homogeneous catalysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Malonic acid condensation70–8595–98High scalability; minimal byproductsRequires anhydrous conditions
Friedel-Crafts alkylation50–6585–90Flexibility in substituent placementLow regioselectivity without directing groups
Continuous flow synthesis88–9299Rapid processing; ideal for bulk productionHigh initial equipment costs

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Tert-butyl-4,6-dihydroxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,6-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the tert-butyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at the 2-position significantly alter molecular properties:

Compound Substituents Melting Point Solubility Key Applications/Notes
2-Tert-butyl-4,6-dihydroxypyrimidine 2-tert-butyl, 4,6-OH Not reported Likely low (hydrophobic) Limited data; steric effects may hinder binding
2-Amino-4,6-dihydroxypyrimidine 2-NH2, 4,6-OH >300°C Soluble in aqueous alkali Intermediate for sulfonamides, catalyst ligand
2-Methyl-4,6-dihydroxypyrimidine 2-CH3, 4,6-OH Not specified Not reported Precursor for FOX-7 explosive synthesis
5-Fluoro-4,6-dihydroxypyrimidine 5-F, 4,6-OH Not specified Not reported Intermediate for Fluoxastrobin fungicide

Key Observations :

  • High melting points (e.g., >300°C for 2-amino derivatives) suggest strong intermolecular hydrogen bonding, which may be less pronounced in tert-butyl analogs .
Nitric Oxide (NO) Inhibition
  • 2-Amino-4,6-dichloropyrimidines: Exhibit potent NO-inhibitory activity (IC50: 2–36 µM), with 5-fluoro derivatives being most effective.
  • Tert-butyl analog: No data available, but steric bulk may impede interaction with NO-producing enzymes.
Dihydrofolate Reductase (DHFR) Inhibition
  • 2,5-Diamino-4,6-dihydroxypyrimidine: Inhibits DHFR, a key enzyme in nucleotide synthesis, by binding to its active site. Amino groups are critical for this activity .
  • Tert-butyl analog: Bulky substituents may sterically hinder DHFR binding, reducing efficacy compared to amino derivatives.

Biological Activity

2-Tert-butyl-4,6-dihydroxypyrimidine is a compound belonging to the class of dihydroxypyrimidines, which are known for their diverse biological activities. This article examines its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications. The information is drawn from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following structural formula:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features two hydroxyl groups at positions 4 and 6 of the pyrimidine ring, which significantly influence its biological activity by enhancing solubility and enabling hydrogen bonding interactions in biological systems.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that compounds with hydroxyl groups can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Free radical scavenging
Vitamin C50Electron donation
Quercetin30Metal chelation and radical scavenging

Note: IC50 values represent the concentration required to inhibit 50% of the free radical activity.

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit nitric oxide (NO) production in activated macrophages, which is a key mediator in inflammatory responses. The compound's mechanism involves the modulation of inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Case Study: Inhibition of NO Production
In a study involving mouse peritoneal macrophages, this compound was shown to suppress NO production by up to 60% at concentrations as low as 10 µM. This effect was statistically significant (p < 0.01), indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains due to its ability to disrupt bacterial membranes or interfere with metabolic processes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in pharmacology. Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents for conditions such as:

  • Chronic Inflammatory Diseases: Due to its ability to modulate inflammatory pathways.
  • Neurodegenerative Disorders: By reducing oxidative stress associated with neuronal damage.
  • Infectious Diseases: As a potential antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 2-tert-butyl-4,6-dihydroxypyrimidine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives often involves nucleophilic addition-elimination reactions. For example, 2-amino-4,6-dihydroxypyrimidine is synthesized via cyclization of diethyl malonate and guanidine nitrate in sodium ethoxide, followed by chlorination and alkoxylation . For the tert-butyl-substituted variant, introducing the tert-butyl group may require alkylation or substitution reactions under controlled pH and temperature. Key factors include:

  • Catalyst selection : Alkali metal hydroxides (e.g., NaOH) enhance deprotonation and cyclization efficiency.
  • Reaction time : Extended durations (6–8 hours) improve cyclization but risk side reactions.
  • pH control : Neutral to slightly basic conditions (pH 7–9) stabilize intermediates.
    Methodological optimization via single-factor experiments is recommended to balance yield (>70%) and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

  • Melting point analysis : Pyrimidine derivatives often exhibit high melting points (>300°C), with deviations indicating impurities .
  • Spectroscopy :
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring (C=N stretch ~1600 cm⁻¹) groups.
    • NMR : 1H^1H NMR signals for tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (6–8 ppm) verify substitution patterns.
  • HPLC : Quantify purity using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. What role does this compound play in catalytic systems or polymer chemistry?

In advanced applications, this compound acts as:

  • Crosslinking agent : In polyurethane elastomers, it forms hydrogen-bonded networks, enhancing mechanical properties (e.g., tensile strength >20 MPa) and self-healing efficiency (>90% recovery) .
  • Ligand in catalysis : Its hydroxyl groups coordinate with transition metals (e.g., Pd²⁺) in oxidative Heck reactions, improving reaction yields (e.g., 85% conversion in metabolic labeling studies) .

Q. How can researchers resolve discrepancies in solubility and stability data for this compound?

Contradictory solubility reports (e.g., in NaOH vs. organic solvents) arise from tautomeric equilibria (keto-enol forms). Methodological considerations:

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by precipitation in acidic media.
  • pH-dependent stability : Use buffered solutions (pH 5–8) to prevent degradation during storage. Refer to thermogravimetric analysis (TGA) for thermal stability profiles .

Q. What advanced techniques are used to determine the crystal structure of this compound?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C-N bond ~1.34 Å) and hydrogen-bonding networks (O···H distances ~1.8 Å). For air-sensitive crystals, use glovebox-mounted diffractometers .
  • DFT calculations : Validate experimental data by modeling tautomeric preferences and electron density distributions .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s reactivity in substitution reactions?

  • Substrate scope : Test nucleophiles (amines, thiols) under varying conditions (e.g., DMF at 80°C vs. aqueous NaOH).
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and rate-limiting steps .
  • Byproduct analysis : Use GC-MS to detect halogenated side products (e.g., chloro derivatives) from chlorination steps .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with local regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 2
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2-Tert-butyl-4,6-dihydroxypyrimidine

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